

# Head-to-head comparison of Sevelamer and lanthanum carbonate on FGF23 levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sevelamer |           |
| Cat. No.:            | B1230288  | Get Quote |

## Head-to-Head Comparison: Sevelamer vs. Lanthanum Carbonate on FGF23 Levels

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphate binders **Sevelamer** and Lanthanum Carbonate, with a specific focus on their impact on Fibroblast Growth Factor 23 (FGF23) levels in patients with Chronic Kidney Disease (CKD). The information presented is collated from various clinical studies to aid in research and development efforts in the field of nephrology and mineral bone disorders.

### Introduction

Elevated levels of FGF23 are recognized as an early biomarker for disordered phosphate metabolism in Chronic Kidney Disease (CKD) and are associated with increased cardiovascular morbidity and mortality.[1][2][3] Phosphate binders are a cornerstone of therapy for hyperphosphatemia in CKD. While their primary mechanism is the reduction of intestinal phosphate absorption, their differential effects on FGF23 levels are of significant interest. This guide compares the performance of two non-calcium-based phosphate binders, **Sevelamer** (a resin-based binder) and Lanthanum Carbonate (a metal-based binder), on circulating FGF23 concentrations.

### **Quantitative Data Summary**







The following table summarizes the quantitative data from key clinical trials investigating the effects of **Sevelamer** and Lanthanum Carbonate on FGF23 and other related biochemical markers.



| Study &<br>Patient<br>Populati<br>on                        | Interven<br>tion                                                           | Duratio<br>n | Baselin<br>e FGF23                                                   | Change<br>in<br>FGF23                                        | Baselin<br>e Serum<br>Phosph<br>ate | Change<br>in<br>Serum<br>Phosph<br>ate                       | Other<br>Key<br>Finding<br>s                                                                         |
|-------------------------------------------------------------|----------------------------------------------------------------------------|--------------|----------------------------------------------------------------------|--------------------------------------------------------------|-------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Gonzalez -Parra et al. (2011) [1][4] CKD Stage 3a/3b (n=18) | Lanthanu<br>m<br>Carbonat<br>e (750<br>mg TID)                             | 4 weeks      | Not<br>specified                                                     | Median -21.8% (c- terminal FGF23)                            | <4.5<br>mg/dL                       | No<br>significan<br>t change                                 | Significa<br>nt<br>decrease<br>in urinary<br>phosphat<br>e<br>excretion<br>. No<br>change<br>in PTH. |
| FRENCH Study[5] [6] CKD Stage 3b/4 (n=78)                   | Sevelam er Carbonat e (4.8 g/day ) vs. Placebo                             | 12 weeks     | Median<br>238<br>RU/mL<br>(Sevelam<br>er), 236<br>RU/mL<br>(Placebo) | No<br>significan<br>t<br>differenc<br>e<br>between<br>groups | Not<br>specified                    | No<br>significan<br>t<br>differenc<br>e<br>between<br>groups | C- terminal FGF23 levels increase d by about 30% in both groups.                                     |
| COMBIN<br>E Trial[7]<br>CKD<br>Stage<br>3b/4<br>(n=205)     | Lanthanu m Carbonat e (1000 mg TID) vs. Nicotina mide vs. Both vs. Placebo | 12<br>months | Median<br>99 pg/mL                                                   | No<br>significan<br>t<br>differenc<br>e across<br>arms       | 3.7<br>mg/dL                        | No<br>significan<br>t<br>differenc<br>e across<br>arms       | Gastroint<br>estinal<br>symptom<br>s limited<br>adherenc<br>e.                                       |



| Makowka & Nowicki (2021)[8] [9][10] [11] CKD with eGFR <60 mL/min (n=34) | dose Lanthanu m Carbonat e (1000 mg) vs. Sevelam er Hydrochl oride (2400 mg)   | 24 hours | Not<br>specified | Decrease d after each drug (no significan t differenc e between drugs)  Significa nt                                   | Not<br>specified | Decrease d after each drug (no significan t differenc e between drugs) | Sevelam er was associate d with a greater increase in serum calcium.                               |
|--------------------------------------------------------------------------|--------------------------------------------------------------------------------|----------|------------------|------------------------------------------------------------------------------------------------------------------------|------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Animal Study (Rat Model) [12] Uremic Rats                                | Sucroferr ic Oxyhydro xide vs. Lanthanu m Carbonat e vs. Sevelam er Carbonat e | 4 weeks  | Not<br>specified | reduction with Sucroferr ic Oxyhydro xide. Lower, but not statistical ly significan t, with Lanthanu m and Sevelam er. | Not<br>specified | Significa<br>nt<br>reduction<br>in all<br>binder<br>groups             | All three binders similarly reduced secondar y hyperpar athyroidis m and vascular calcificati ons. |

# Experimental Protocols Study by Gonzalez-Parra et al. (2011) with Lanthanum Carbonate[1][4]



- Study Design: A prospective, longitudinal, open-label study.
- Patient Population: 18 Caucasian patients with CKD Stage 3a/3b and serum phosphate levels below 4.5 mg/dL.
- Intervention: Patients first underwent a 4-week period of a standardized phosphorus-restricted diet (0.8 g/kg/day protein). Following this, they continued the diet and received lanthanum carbonate at a dose of 750 mg with each of the three main meals for 4 weeks.
- Biochemical Analysis: Blood and 12-hour urine samples were collected at baseline (after the diet period) and after the 4-week treatment period. Carboxyterminal FGF23 (c-terminal FGF23) was measured.

### The FRENCH Study with Sevelamer Carbonate[5][6]

- Study Design: A randomized, placebo-controlled, double-blind trial.
- Patient Population: 78 patients with CKD stage 3b/4, fasting serum phosphate >3.1 mg/dl, and serum C-terminal FGF23 >80 RU/ml.
- Intervention: Patients were randomized to receive either sevelamer carbonate (4.8 g/day)
   or a placebo for 12 weeks.
- Biochemical Analysis: Serum C-terminal FGF23 levels were measured at baseline and at the end of the 12-week treatment period. Other markers of mineral bone disease were also assessed.

### The COMBINE Trial[7]

- Study Design: A randomized, placebo-controlled trial.
- Patient Population: 205 participants with an eGFR of 20-45 ml/min per 1.73 m2 (CKD stage 3b/4).
- Intervention: Participants were randomized to one of four groups for 12 months: nicotinamide (750 mg twice daily) plus lanthanum carbonate (1000 mg thrice daily), nicotinamide plus lanthanum carbonate placebo, lanthanum carbonate plus nicotinamide placebo, or double placebo.



• Biochemical Analysis: The dual primary endpoints were the change from baseline in serum phosphate and intact FGF23 concentrations over 12 months.

# Visualizations: Signaling Pathways and Experimental Workflow



Click to download full resolution via product page

Caption: FGF23 Signaling Pathway in Phosphate Homeostasis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in fibroblast growth factor 23 levels in normophosphatemic patients with chronic kidney disease stage 3 treated with lanthanum carbonate: results of the PREFECT study, a

### Validation & Comparative





phase 2a, double blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of different phosphate binders on fibroblast growth factor 23 levels in patients with chronic kidney disease: a systematic review and meta-analysis of randomized controlled trials Zhao Annals of Palliative Medicine [apm.amegroups.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Randomized Clinical Trial of Sevelamer Carbonate on Serum Klotho and Fibroblast Growth Factor 23 in CKD PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Different Effect of Lanthanum Carbonate and Sevelamer Hydrochloride on Calcium Balance in Patients with Moderate to Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of Sucroferric Oxyhydroxide Compared to Lanthanum Carbonate and Sevelamer Carbonate on Phosphate Homeostasis and Vascular Calcifications in a Rat Model of Chronic Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Sevelamer and lanthanum carbonate on FGF23 levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230288#head-to-head-comparison-of-sevelamer-and-lanthanum-carbonate-on-fgf23-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com